![molecular formula C6H3BrN2OS B8589357 Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)](/img/structure/B8589357.png)
Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) is a heterocyclic compound that features a bromine atom attached to a thieno[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) typically involves the bromination of thieno[3,4-d]pyrimidin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Types of Reactions:
Substitution Reactions: Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dehalogenated thieno[3,4-d]pyrimidin-4-ol or reduced pyrimidine derivatives.
Scientific Research Applications
Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno[3,4-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
- 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Comparison: Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) is unique due to its specific thieno[3,4-d]pyrimidine core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for targeted drug discovery and development.
Properties
Molecular Formula |
C6H3BrN2OS |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
7-bromo-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-4-3(1-11-5)6(10)9-2-8-4/h1-2H,(H,8,9,10) |
InChI Key |
WDJANHNOGLGFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(S1)Br)N=CNC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
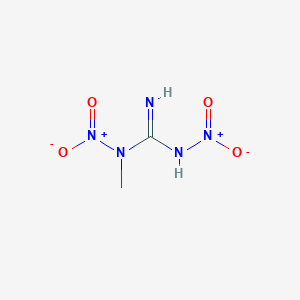
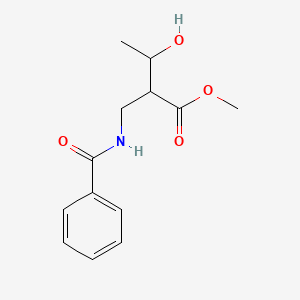
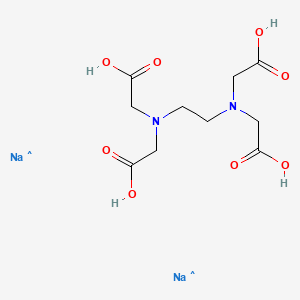
![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)
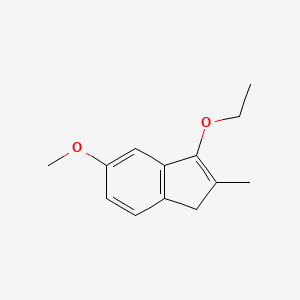

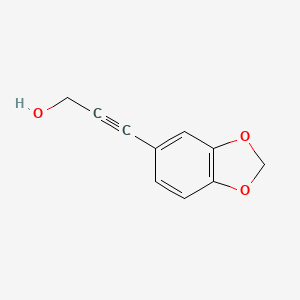
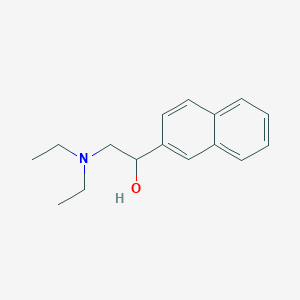
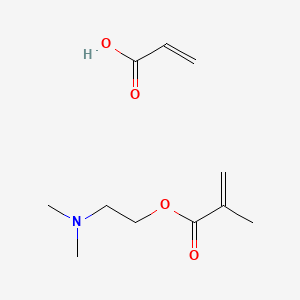
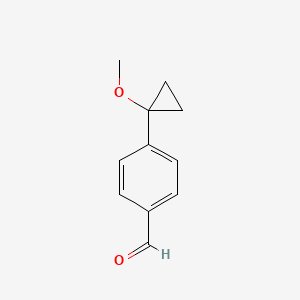
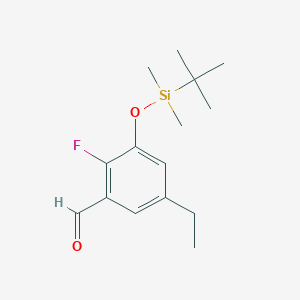
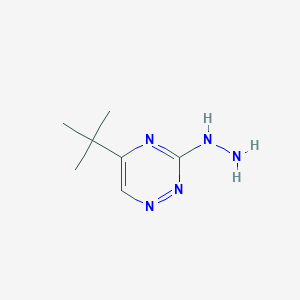
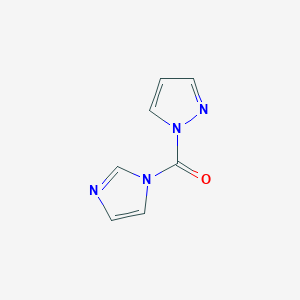
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, 3,7,7-trimethyl-](/img/structure/B8589379.png)
